4-(2-Carbamoylhydrazinyl)benzoic acid
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Overview
Description
4-(2-Carbamoylhydrazinyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a carbamoylhydrazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Carbamoylhydrazinyl)benzoic acid typically involves the reaction of 4-hydrazinobenzoic acid with urea under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydrazinobenzoic acid} + \text{Urea} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Carbamoylhydrazinyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylhydrazinyl group to other functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-(2-Carbamoylhydrazinyl)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Carbamoylhydrazinyl)benzoic acid involves its interaction with specific molecular targets. The carbamoylhydrazinyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This compound may also interfere with metabolic pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinobenzoic acid: A precursor in the synthesis of 4-(2-Carbamoylhydrazinyl)benzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid with various industrial and medicinal applications.
4-Aminobenzoic acid: Another benzoic acid derivative with applications in pharmaceuticals and biochemistry.
Uniqueness
This compound is unique due to the presence of the carbamoylhydrazinyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research.
Properties
IUPAC Name |
4-(2-carbamoylhydrazinyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O3/c9-8(14)11-10-6-3-1-5(2-4-6)7(12)13/h1-4,10H,(H,12,13)(H3,9,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWBKFUKBVHLCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NNC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.18 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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